molecular formula C10H10N4O2S B8039805 O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate

O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate

Cat. No.: B8039805
M. Wt: 250.28 g/mol
InChI Key: OCSCXSUHAIUSFR-UHFFFAOYSA-N
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Description

O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate is a chemical compound that belongs to the class of benzotriazinone derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control the reaction parameters, ensuring consistent product quality and yield. The purification process may involve crystallization or other techniques suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate stands out due to its unique combination of a benzotriazinone core with an ethyl carbamothioate group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry .

Properties

IUPAC Name

O-ethyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-16-10(17)12-14-9(15)7-5-3-4-6-8(7)11-13-14/h3-6H,2H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSCXSUHAIUSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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